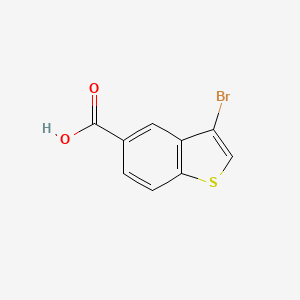
3-Bromo-1-benzothiophene-5-carboxylic acid
Overview
Description
3-Bromo-1-benzothiophene-5-carboxylic acid is a heteroaryl halide . It has a molecular weight of 257.11 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-Bromo-1-benzothiophene-5-carboxylic acid is1S/C9H5BrO2S/c10-7-4-13-8-2-1-5 (9 (11)12)3-6 (7)8/h1-4H, (H,11,12) . The InChI key is FMWRIAILPXDZOF-UHFFFAOYSA-N . Chemical Reactions Analysis
As mentioned earlier, 3-Bromo-1-benzothiophene-5-carboxylic acid can undergo Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid .Physical And Chemical Properties Analysis
3-Bromo-1-benzothiophene-5-carboxylic acid is a powder . It has a molecular weight of 257.11 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Organic Synthesis and Drug Design
3-Bromo-1-benzothiophene-5-carboxylic acid: is a valuable building block in organic synthesis. Its bromo and carboxylic acid functional groups make it a versatile intermediate for constructing more complex molecules. In drug design, it can be used to synthesize thiophene derivatives that are prevalent in a number of drugs due to their favorable electronic properties and stability .
Material Science
This compound can contribute to the development of new materials, particularly in the field of organic semiconductors. Thiophene derivatives are known for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where they improve charge transport and emission properties .
Biological Activity
Thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. As such, 3-Bromo-1-benzothiophene-5-carboxylic acid could serve as a precursor in the synthesis of biologically active compounds for pharmaceutical applications .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The compound’s ability to form stable films on metal surfaces can protect against corrosion, making it useful in the maintenance of machinery and infrastructure .
Catalysis
The bromo group in 3-Bromo-1-benzothiophene-5-carboxylic acid can undergo various catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura reaction. This makes it a valuable reagent in the synthesis of complex organic molecules .
Antifungal Applications
There is potential for this compound to be used in the development of antifungal agents. Derivatives based on the benzo[b]thiophene moiety have shown antifungal activity, suggesting that further research could lead to new treatments for fungal infections .
Advanced Pharmaceutical Applications
Benzothiophene derivatives, including those that can be synthesized from 3-Bromo-1-benzothiophene-5-carboxylic acid , have been developed as anticancer agents. Their ability to inhibit cell growth in various cancer cell lines makes them promising candidates for targeted therapy with minimal side effects .
Heterocyclic Chemistry Research
As a heterocyclic compound, 3-Bromo-1-benzothiophene-5-carboxylic acid is of interest in the field of heterocyclic chemistry. Researchers can explore its reactivity and incorporation into larger heterocyclic frameworks, contributing to the understanding of these important chemical structures .
Safety and Hazards
The safety information for 3-Bromo-1-benzothiophene-5-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1-benzothiophene-5-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as benzothiophenes . Benzothiophenes are aromatic compounds that are structurally similar to benzofurans with a sulfur atom replacing the oxygen atom . They are found in various drugs and have diverse pharmacological activities .
Mode of Action
Benzothiophene derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . The bromine atom in the compound may enhance its reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Benzothiophene derivatives have been found to influence various biochemical pathways, including those involved in anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
The compound’s molecular weight (25711 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Benzothiophene derivatives have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
The action, efficacy, and stability of 3-Bromo-1-benzothiophene-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Furthermore, the compound’s efficacy may be influenced by the pH and enzymatic conditions of its action environment .
properties
IUPAC Name |
3-bromo-1-benzothiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWRIAILPXDZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-benzothiophene-5-carboxylic acid | |
CAS RN |
1379369-55-7 | |
| Record name | 3-bromo-1-benzothiophene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)

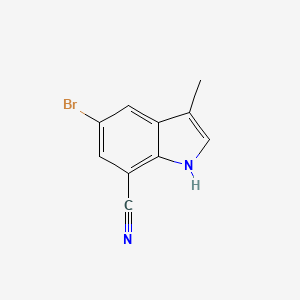

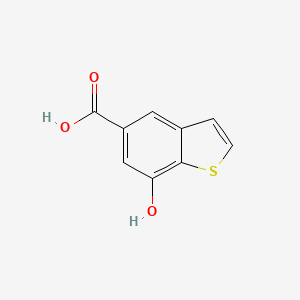


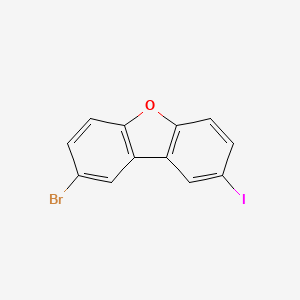
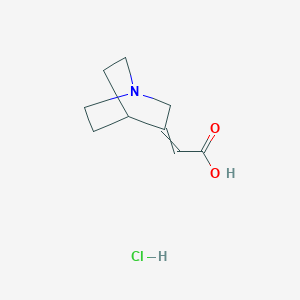
![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B1376388.png)

![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)

